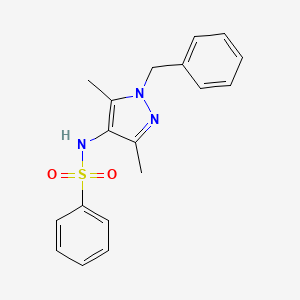![molecular formula C15H17O2P B5880408 [bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
[bis(4-methylphenyl)phosphoryl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(4-methylphenyl)phosphoryl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol is not fully understood, but it is believed to act as a phosphorus-based flame retardant by forming a protective char layer on the surface of the polymer. In biomedical research, [bis(4-methylphenyl)phosphoryl]methanol has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
[bis(4-methylphenyl)phosphoryl]methanol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In vitro studies have shown that [bis(4-methylphenyl)phosphoryl]methanol can reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [bis(4-methylphenyl)phosphoryl]methanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that [bis(4-methylphenyl)phosphoryl]methanol is relatively expensive compared to other chemicals, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on [bis(4-methylphenyl)phosphoryl]methanol, including:
1. Further studies on the mechanism of action of [bis(4-methylphenyl)phosphoryl]methanol in flame retardancy and biomedical research.
2. Development of new synthesis methods for [bis(4-methylphenyl)phosphoryl]methanol that are more efficient and cost-effective.
3. Investigation of the potential applications of [bis(4-methylphenyl)phosphoryl]methanol in other fields, such as energy storage and environmental remediation.
4. Studies on the toxicity and environmental impact of [bis(4-methylphenyl)phosphoryl]methanol, which will be important for its safe use in various applications.
Conclusion
In conclusion, [bis(4-methylphenyl)phosphoryl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on [bis(4-methylphenyl)phosphoryl]methanol is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
[bis(4-methylphenyl)phosphoryl]methanol can be synthesized using a variety of methods, including the reaction of 4-methylphenylphosphonic acid with formaldehyde in the presence of a catalyst. This method results in the formation of [bis(4-methylphenyl)phosphoryl]methanol as a white crystalline solid with a high melting point.
Applications De Recherche Scientifique
[bis(4-methylphenyl)phosphoryl]methanol has been extensively studied for its potential applications in various fields, including catalysis, flame retardancy, and biomedical research. In catalysis, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. In flame retardancy, [bis(4-methylphenyl)phosphoryl]methanol has been shown to be an effective additive for reducing the flammability of polymers.
Propriétés
IUPAC Name |
bis(4-methylphenyl)phosphorylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-12-3-7-14(8-4-12)18(17,11-16)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYQZVFJKZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(4-methylphenyl)phosphoryl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
